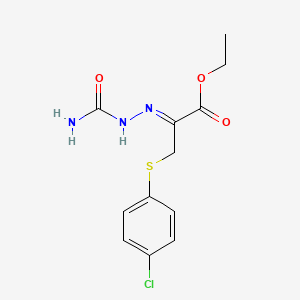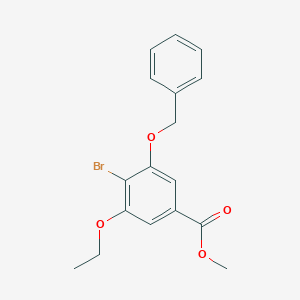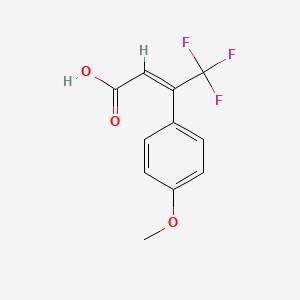
Methyl 3-(2,3-Difluorophenoxy)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-Difluorophenoxy)acrylate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of acrylate, characterized by the presence of a difluorophenoxy group attached to the acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-Difluorophenoxy)acrylate typically involves the esterification of 3-(2,3-Difluorophenoxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with 2,3-difluorophenol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, allowing for efficient heat management and high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,3-Difluorophenoxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,3-Difluorophenoxy)acrylic acid.
Reduction: 3-(2,3-Difluorophenoxy)propanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2,3-Difluorophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,3-Difluorophenoxy)acrylate involves its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety is susceptible to polymerization, allowing the compound to form cross-linked networks in the presence of suitable initiators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3,5-Difluorophenoxy)acrylate: Similar structure but with different fluorine substitution pattern.
Methyl 3-(4-Fluorophenoxy)acrylate: Contains a single fluorine atom on the phenoxy group.
Methyl 3-(2,4-Difluorophenoxy)acrylate: Another difluorinated analog with different substitution positions.
Uniqueness
Methyl 3-(2,3-Difluorophenoxy)acrylate is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical properties and reactivity compared to other fluorinated acrylates .
Propriétés
Formule moléculaire |
C10H8F2O3 |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
methyl 3-(2,3-difluorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-6H,1H3 |
Clé InChI |
BYCQLPPZSRZGRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=COC1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
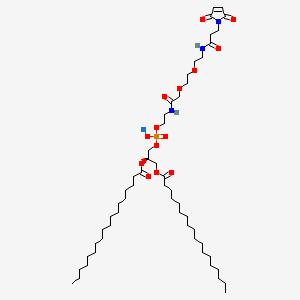
![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)


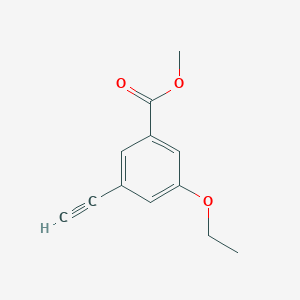
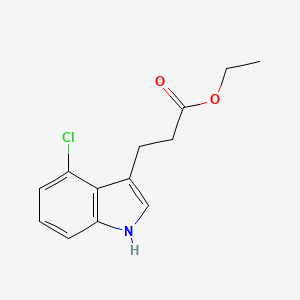
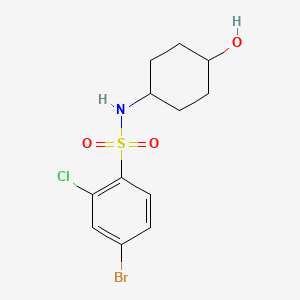
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
